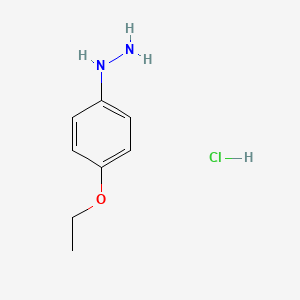![molecular formula C10H13BrS B1314133 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene CAS No. 76542-18-2](/img/structure/B1314133.png)
1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene is a chemical compound with the molecular formula C10H13BrS. Its molecular weight is 245.18 g/mol1. It is also known by its CAS number 76542-18-212.
Synthesis Analysis
The synthesis of 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves bromination reactions3. For instance, bromination of toluene can yield 1-bromo-4-methylbenzene4. The synthesis of 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene might involve similar steps, but with additional reactions to introduce the sulfanyl group. Please consult a chemistry professional or a reliable source for the exact synthesis process.Molecular Structure Analysis
The molecular structure of 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene is not directly provided in the search results. However, the molecular formula C10H13BrS suggests that it contains ten carbon atoms, thirteen hydrogen atoms, one bromine atom, and one sulfur atom1.Chemical Reactions Analysis
The specific chemical reactions involving 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene are not detailed in the search results. However, brominated aromatic compounds like this one can undergo various types of reactions, including nucleophilic aromatic substitution5. The exact reactions would depend on the reaction conditions and the other reactants involved.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene are not provided in the search results. However, similar compounds like 1-bromo-2-(1-methylpropyl)benzene have a boiling point of 499.93 K6.Applications De Recherche Scientifique
Synthesis and Structural Applications
1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene is used as a precursor in the stereospecific syntheses of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene. This compound facilitates the formation of indenyl-sulfanyl and -sulfinyl complexes of Rhodium(III) with potential applications in catalysis and material sciences (Baker et al., 2012).
Molecular Electronics
In the field of molecular electronics, 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene serves as a foundational building block. It's used to synthesize oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial for developing molecular circuits and devices (Stuhr-Hansen et al., 2005).
Material Science and Coordination Chemistry
In material science, this chemical is instrumental in constructing copper metal–organic systems. It's involved in synthesizing various flexible dicarboxylate ligands, leading to the formation of metal–organic complexes with distinct structural properties (Dai et al., 2009).
Supramolecular Architecture
The compound also plays a role in the supramolecular architecture, where it's involved in creating crystalline forms of different benzaldehyde Schiff bases. These forms have unique crystal packings stabilized by weak C–H···O hydrogen bonds and van der Waals interactions, which are significant in the field of crystal engineering and design (Qian et al., 2012).
Safety And Hazards
The safety data sheet for 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene was not found in the search results. However, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard7. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity7.
Orientations Futures
The future directions for the use of 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene are not specified in the search results. However, its potential uses would likely depend on its chemical properties and reactivity. Further research could explore its potential applications in various fields such as organic synthesis, materials science, or medicinal chemistry.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For detailed and reliable information, please consult a chemistry professional or a reliable source.
Propriétés
IUPAC Name |
1-bromo-4-(2-methylpropylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUDDUCAJYPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501202 |
Source


|
| Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |
CAS RN |
76542-18-2 |
Source


|
| Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

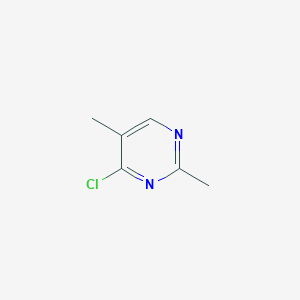
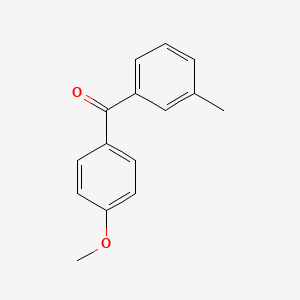
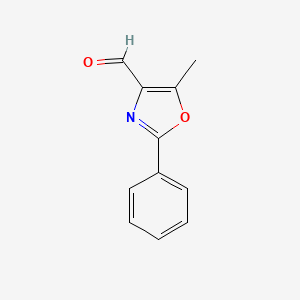
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
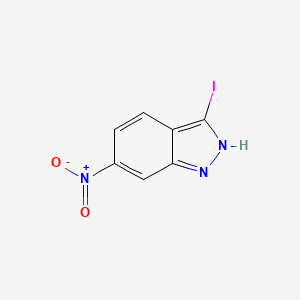
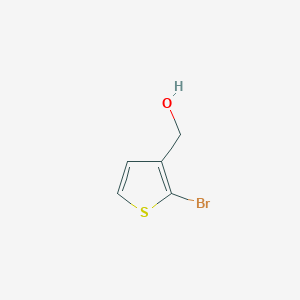
![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)
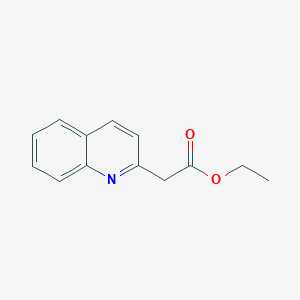
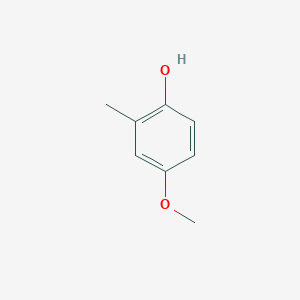
![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)
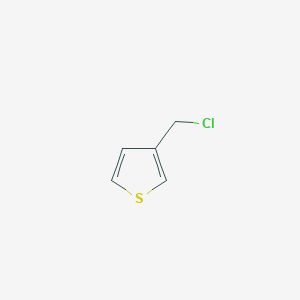
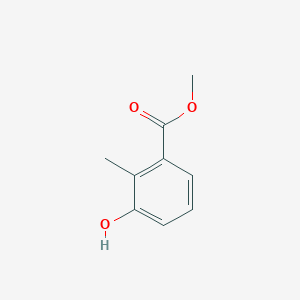
![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
